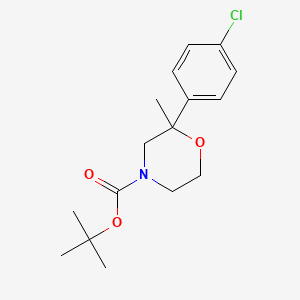

4-Boc-2-(4-chlorophenyl)-2-methylmorpholine

Vue d'ensemble

Description

4-Boc-2-(4-chlorophenyl)-2-methylmorpholine is a synthetic organic compound characterized by its morpholine core, a 4-chlorophenyl group, and a Boc (tert-butoxycarbonyl) protecting group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Boc-2-(4-chlorophenyl)-2-methylmorpholine typically involves the following steps:

Formation of Morpholine Core: The morpholine ring can be synthesized through the cyclization of diethanolamine with an appropriate alkylating agent.

Introduction of 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where the morpholine nitrogen attacks a 4-chlorophenyl halide.

Boc Protection: The Boc group is introduced to protect the amine functionality, usually through the reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Boc-2-(4-chlorophenyl)-2-methylmorpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can be performed to reduce the morpholine ring or other functional groups.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the morpholine nitrogen.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, chromium(VI) compounds, and Dess-Martin periodinane.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used, often in the presence of a base or catalyst.

Major Products Formed:

Oxidation Products: Hydroxylated derivatives or carboxylic acids.

Reduction Products: Reduced morpholine derivatives or amines.

Substitution Products: Substituted phenyl derivatives or morpholine derivatives.

Applications De Recherche Scientifique

4-Boc-2-(4-chlorophenyl)-2-methylmorpholine is a chemical compound with potential applications in pharmaceutical research and development . This article aims to provide a detailed overview of its applications, drawing from available research findings.

Chemical Properties and Structure

This compound has the molecular formula C16H22ClNO3 and a molecular weight of 311.8 . It is characterized by a morpholine ring substituted with a 4-chlorophenyl group and a methyl group at the 2-position, and a Boc (tert-butoxycarbonyl) group attached to the nitrogen atom of the morpholine ring .

Pharmaceutical Research

Morpholine compounds, including this compound, have demonstrated activity as serotonin and noradrenaline re-uptake inhibitors . This suggests their potential utility in treating disorders where the regulation of monoamine transporter function is implicated . Such disorders include urinary disorders, pain, premature ejaculation, ADHD, and fibromyalgia .

Antimicrobial Activity

While not directly attributed to this compound, related compounds have shown antimicrobial activity . For instance, certain derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid exhibit antimicrobial activity against Gram-positive bacterial strains and C. albicans . This indicates a broader potential for compounds containing a chlorophenyl moiety in antimicrobial applications.

Use as an Intermediate

This compound can serve as an intermediate in synthesizing other compounds . Its structure allows for further chemical modifications, potentially leading to the creation of novel compounds with desired properties .

Mécanisme D'action

The mechanism by which 4-Boc-2-(4-chlorophenyl)-2-methylmorpholine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc group can be removed under acidic conditions to reveal the free amine, which can then interact with biological targets.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: It may bind to receptors, altering signal transduction pathways.

Comparaison Avec Des Composés Similaires

Boc-protected amines: Various amines protected with the Boc group.

Morpholine derivatives: Other morpholine compounds without the Boc group or chlorophenyl group.

Activité Biologique

4-Boc-2-(4-chlorophenyl)-2-methylmorpholine is a synthetic compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-(4-chlorophenyl)-2-methylmorpholine with a suitable Boc (tert-butyloxycarbonyl) protecting group. The process can be outlined as follows:

- Starting Material : 2-(4-chlorophenyl)-2-methylmorpholine.

- Reagent : Boc anhydride or Boc chloride in the presence of a base (e.g., triethylamine).

- Reaction Conditions : The reaction is usually carried out in an organic solvent under an inert atmosphere.

- Purification : The product is purified using techniques such as column chromatography.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives with similar structures have been tested against various bacterial strains and fungi, demonstrating significant antimicrobial activity.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| This compound | A. niger | 64 µg/mL |

These results indicate that the compound exhibits moderate to strong activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against A. niger .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to cell lysis .

Case Study 1: Antimicrobial Evaluation

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of compounds similar to this compound and evaluated their antimicrobial efficacy. The study found that certain derivatives exhibited enhanced activity compared to the parent compound, suggesting that structural modifications can significantly impact biological activity .

Case Study 2: Toxicity Assessment

Another critical aspect of evaluating the biological activity of this compound involves assessing its toxicity. A study conducted on aquatic crustaceans (Daphnia magna) revealed that while the compound showed promising antimicrobial properties, it also exhibited moderate toxicity at higher concentrations, indicating a need for careful dosage management in potential therapeutic applications .

Propriétés

IUPAC Name |

tert-butyl 2-(4-chlorophenyl)-2-methylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO3/c1-15(2,3)21-14(19)18-9-10-20-16(4,11-18)12-5-7-13(17)8-6-12/h5-8H,9-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOKOPAQAGLVHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCO1)C(=O)OC(C)(C)C)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400604 | |

| Record name | 4-BOC-2-(4-CHLOROPHENYL)-2-METHYLMORPHOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

271245-35-3 | |

| Record name | 4-BOC-2-(4-CHLOROPHENYL)-2-METHYLMORPHOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.